molecular formula C21H21ClFN3O4S B11465562 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11465562
M. Wt: 465.9 g/mol
InChI Key: TVBZQSKQYNUXHR-UHFFFAOYSA-N
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Description

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrrolidine-2,5-dione with a piperidine derivative, often under basic conditions.

    Final coupling: The final step involves coupling the 4-chlorophenyl and 4-fluorophenyl groups to the core structure, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core structure and may have similar biological activities.

    Sulfonyl piperidine derivatives: These compounds feature the sulfonyl piperidine moiety and may exhibit similar chemical reactivity.

Uniqueness

3-({1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both sulfonyl and fluorophenyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H21ClFN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21ClFN3O4S/c22-14-1-7-18(8-2-14)31(29,30)25-11-9-16(10-12-25)24-19-13-20(27)26(21(19)28)17-5-3-15(23)4-6-17/h1-8,16,19,24H,9-13H2

InChI Key

TVBZQSKQYNUXHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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